molecular formula C21H20N4OS B2966606 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894025-14-0

2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2966606
CAS No.: 894025-14-0
M. Wt: 376.48
InChI Key: LEZVRFDQFIXXIN-UHFFFAOYSA-N
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Description

The compound 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide features a thiazolo[3,2-b][1,2,4]triazole core substituted at position 2 with an m-tolyl (3-methylphenyl) group. At position 6, an ethyl linker connects the core to an N-phenylacetamide moiety. This structure combines a heterocyclic scaffold with aromatic and amide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15-6-5-9-17(12-15)20-23-21-25(24-20)18(14-27-21)10-11-22-19(26)13-16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZVRFDQFIXXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide represents a significant class of thiazole and triazole derivatives known for their diverse biological activities. This article explores its synthesis, characterization, and biological properties, focusing on its potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a thiazole ring fused with a triazole moiety. The synthesis typically involves multi-step reactions starting from simpler thiazole and triazole precursors. For example, one common synthetic route involves the reaction of m-tolyl isothiocyanate with appropriate hydrazides to form the thiazole ring, followed by further modifications to introduce the triazole component .

Biological Activity Overview

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit a range of biological activities:

  • Anticancer Activity : Several studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant anticancer properties. For instance, modifications in substituents at specific positions on the triazole ring have been correlated with enhanced cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
  • Antimicrobial Activity : Thiazole derivatives have demonstrated potent antimicrobial effects against a variety of pathogens. The presence of specific functional groups has been linked to increased activity against bacteria and fungi .
  • Enzyme Inhibition : Some studies highlight the ability of these compounds to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Anticancer Studies

A systematic evaluation of various thiazolo[3,2-b][1,2,4]triazole derivatives revealed that specific structural modifications could significantly enhance their anticancer potency. For instance:

  • Compound A : Substituted at position C-5 with a chlorine atom showed higher cytotoxicity compared to its unsubstituted analogs.
  • Compound B : Featured an imine linker which drastically reduced inhibitory activity against cancer cell lines compared to other structural variants .

Antimicrobial Studies

In a comparative study assessing the antimicrobial efficacy of various thiazole derivatives:

  • Compounds were tested against Gram-positive and Gram-negative bacteria.
  • Results indicated that certain substitutions on the phenyl ring improved antibacterial activity significantly compared to baseline compounds .

Table 1: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-712.5
Compound BAntimicrobialE. coli15.0
Compound CEnzyme InhibitionAChE8.0

Comparison with Similar Compounds

Structural Analogues in the Thiazolo[3,2-b][1,2,4]triazole Family

The thiazolo[3,2-b][1,2,4]triazole scaffold is highly versatile, with substituents significantly influencing bioactivity and physicochemical properties. Below is a comparative analysis of key analogs:

6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
  • Substituents : 4-Fluorophenyl at position 4.
  • Activity : Exhibits potent anticonvulsant activity in the maximal electroshock (MES) test, with high selectivity .
  • Key Difference : The electron-withdrawing fluorine atom at the para position enhances metabolic stability compared to the m-tolyl group in the target compound.
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b)
  • Substituents : 4-Propoxyphenyl at position 5.
  • Activity : Dual activity in MES and pentylenetetrazole (PTZ) tests .
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b)
  • Substituents : 4-Methoxyphenyl at position 2, phenyl at position 6.
  • Physicochemical Data : Melting point 140–142°C; ESI+-MS m/z 308.2 [M+H]+ .
  • Key Difference : The para-methoxy group on the phenyl ring introduces steric and electronic effects distinct from the meta-methyl in the target compound.

Acetamide Derivatives with Heterocyclic Cores

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Structure : Benzothiazole core with trifluoromethyl and phenylacetamide groups.
  • Relevance : Demonstrates the role of electron-withdrawing groups (e.g., CF₃) in modulating receptor affinity .
  • Key Difference : The benzothiazole core lacks the triazole ring, reducing hydrogen-bonding capacity compared to the thiazolo-triazole system.
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide
  • Structure : Diphenylacetamide linked to a thiazole ring.
  • Crystallography : The acetamide group forms intermolecular N–H···N hydrogen bonds, stabilizing dimeric structures .
  • Key Difference : The absence of a triazole ring simplifies the scaffold but may reduce π-stacking interactions critical for bioactivity.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., 4-Fluorophenyl) : Increase metabolic stability and polarity, as seen in compound 3c .
  • Alkoxy Chains (e.g., 4-Propoxyphenyl) : Improve CNS penetration due to increased hydrophobicity, as observed in 5b .

Physicochemical and Spectroscopic Data Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Thiazolo-triazole m-tolyl, phenylacetamide N/A Not reported
3c (Anticonvulsant) Thiazolo-triazole 4-fluorophenyl N/A ¹³C NMR: δ 110.09 (C-5), 165.78 (C=O)
9b Thiazolo-triazole 4-methoxyphenyl 140–142 ¹H NMR: δ 8.40 (triazole H), 55.28 (OCH₃)
2,2-Diphenyl-N-(thiazol-2-yl)acetamide Thiazole Diphenyl 409–411 N–H stretch: 3262 cm⁻¹; C=O: 1671 cm⁻¹

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide, and how are reaction conditions validated?

  • Methodology : The compound can be synthesized via multi-step reactions involving thiazolo-triazole core formation followed by acetamide coupling. A typical approach involves refluxing intermediates (e.g., 2-chloroacetamides) with sodium azide in a toluene/water system (8:2 v/v) for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, crystallization or solvent extraction (ethyl acetate) is used for purification . Yield optimization requires adjusting stoichiometry (e.g., 1.5 equivalents of NaN₃) and solvent ratios.

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

  • Methodology : Characterization involves ¹H/¹³C NMR to verify substituent positions and thiazolo-triazole ring formation. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (e.g., compounds with analogous structures show melting points between 170–315°C) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Use microbial growth inhibition assays (e.g., against E. coli or S. aureus) for antimicrobial activity. For anticancer potential, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM. IC₅₀ values are calculated using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., bacterial enzymes or cancer-related kinases) using PDB structures (e.g., 1JIJ for E. coli DHFR) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, solvent effects). For example, discrepancies in IC₅₀ values may arise from differences in assay protocols (e.g., serum concentration in cell culture). Cross-validation using orthogonal assays (e.g., apoptosis markers vs. metabolic activity) clarifies mechanisms .

Q. How do structural modifications (e.g., substituent variations) impact pharmacological properties?

  • Methodology : Structure-Activity Relationship (SAR) studies systematically alter substituents (e.g., replacing m-tolyl with halogenated aryl groups). Biological evaluation paired with ADMET prediction tools (SwissADME) assesses solubility, permeability, and metabolic stability. For instance, electron-withdrawing groups on the phenyl ring may enhance metabolic resistance .

Q. What advanced techniques characterize the compound’s solid-state behavior?

  • Methodology : Single-crystal X-ray diffraction resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in the thiazolo-triazole core). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability and polymorph transitions .

Q. How can reaction engineering improve scalability and reproducibility?

  • Methodology : Design of Experiments (DoE) (e.g., Box-Behnken design) optimizes parameters like temperature, catalyst loading, and mixing rates. Flow chemistry systems enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation reactions). Real-time monitoring via PAT tools (e.g., ReactIR) ensures consistent intermediate formation .

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